molecular formula C5H7NO3 B15271745 prop-2-en-1-ylN-carbonylcarbamate

prop-2-en-1-ylN-carbonylcarbamate

Cat. No.: B15271745
M. Wt: 129.11 g/mol
InChI Key: FBOHIZIQZQSFLG-UHFFFAOYSA-N
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Description

Contextualization of N-Substituted Carbamates in Contemporary Organic Chemistry

N-substituted carbamates, organic compounds sharing the general formula R'R''NCOOR, are esters of carbamic acid. researchgate.net This class of compounds is integral to various fields, finding utility as pharmaceuticals, agrochemicals (such as pesticides, herbicides, and insecticides), and as intermediates in organic synthesis. researchgate.net In the realm of synthetic chemistry, the carbamate (B1207046) group is widely employed as a protecting group for amines, particularly in peptide chemistry, and as a linker in combinatorial chemistry. researchgate.net

The synthesis of N-substituted carbamates can be achieved through several methods. Traditional approaches often involved hazardous reagents like phosgene (B1210022) and its derivatives. researchgate.net However, contemporary methodologies focus on safer and more efficient routes. One such method involves the rearrangement of N-chloroamides, which are generated in situ from amides using reagents like trichloroisocyanuric acid. researchgate.net Other innovative approaches include the use of urea (B33335) as a carbonyl source over catalysts like TiO2–Cr2O3/SiO2, and three-component coupling reactions of amines, carbon dioxide, and halides. rsc.orgorganic-chemistry.org These modern techniques offer mild reaction conditions and high yields, making N-substituted carbamates readily accessible for various applications. rsc.orgorganic-chemistry.org

Significance of the Prop-2-en-1-yl (Allyl) Moiety in Synthetic Methodologies

The prop-2-en-1-yl group, commonly known as the allyl group, is a substituent with the structural formula H₂C=CH−CH₂−. wikipedia.org This moiety is of great importance in organic synthesis due to its unique reactivity. wikipedia.orgtaylorandfrancis.com The carbon atom adjacent to the double bond is referred to as the allylic position, and the C-H bonds at this site are approximately 15% weaker than typical sp³ C-H bonds, rendering them more reactive. wikipedia.org

The enhanced reactivity of the allyl group is attributed to the stability of the allylic intermediates, namely the allyl cation, anion, and radical. wikipedia.org This stability arises from resonance, which delocalizes the charge or the unpaired electron over the 1 and 3 positions of the allyl system. wikipedia.org This property makes allylic compounds valuable precursors in a wide array of chemical transformations. wikipedia.org

A key reaction involving the allyl group is allylation, which is the introduction of an allyl group onto a substrate. wikipedia.org This can be achieved through various methods, including the reaction of a carbanion with an allyl halide or through palladium-catalyzed reactions. wikipedia.orgelsevierpure.com The versatility of the allyl group has led to its use in the synthesis of numerous natural products and complex molecules. nih.govacs.org

Overview of Research Trajectories for Carbamate-Functionalized Allylic Systems

The combination of the carbamate functionality and the allyl moiety in a single molecule, as seen in prop-2-en-1-yl N-carbonylcarbamate, gives rise to a versatile building block in organic synthesis. Research in this area is focused on exploring the unique reactivity of these systems and harnessing them for the development of novel synthetic methodologies.

One significant area of research is the use of allylic carbamates in palladium-catalyzed reactions. These reactions can be used for the allylation of carbonucleophiles and for the protection and deprotection of amines. elsevierpure.com The regioselectivity of these reactions, affording either 1,2- or 1,4-addition products, can often be controlled by the presence of a silyl (B83357) moiety. ukzn.ac.za

Furthermore, carbamate-functionalized allylic systems are employed in asymmetric catalysis. For instance, they undergo highly enantioselective aziridination reactions using rhodium complexes, leading to the formation of chiral nitrogen-containing building blocks. nih.gov These systems are also utilized in aminohydroxylation reactions, where the carbamate group directs the regioselectivity of the transformation. rsc.org Recent studies have also explored the iridium-catalyzed enantioselective formation of allylic carbamates from carbon dioxide, highlighting the ongoing innovation in this field. acs.orgnih.gov

Fundamental Principles Governing Reactivity of Allyl Carbamates

Reactions of allylic carbamates with electrophiles can proceed with substitution at either the α or γ carbon atom relative to the carbamate group. ukzn.ac.za The regioselectivity of these reactions is influenced by several factors, including the nature of the electrophile and the substituents on the carbamate and the allylic system. ukzn.ac.zaukzn.ac.za For example, the reaction of benzyl (B1604629) carbamates with α,β-unsaturated electrophiles can be directed to give either 1,2- or 1,4-addition products by the presence or absence of a silyl group. ukzn.ac.za

The carbamate functionality can also act as a leaving group in certain reactions. For instance, palladium-catalyzed reactions of allyl carbamates with nucleophiles can lead to the formation of allylic substitution products with the elimination of the carbamate. elsevierpure.com In some cases, an intramolecular S_N2' elimination of the carbamate can occur, leading to the formation of allylic amines. ukzn.ac.za The stability offered by the retention of conjugation in certain allylic carbamates can also influence their reactivity, sometimes preventing electrophilic substitution reactions from occurring. ukzn.ac.za

Interactive Data Tables

Table 1: Properties of Prop-2-en-1-yl N-carbonylcarbamate

PropertyValueSource
CAS Number 30447-86-0 bldpharm.com
Molecular Formula C₅H₇NO₃Inferred from name
IUPAC Name prop-2-en-1-yl N-carbonylcarbamate bldpharm.com

Table 2: Reactivity of Allyl Carbamates

Reaction TypeReagents/CatalystsProductsKey FeaturesSource(s)
Palladium-Catalyzed Allylation Pd catalyst, NucleophileAllylated productsCan be used for C-C bond formation and amine protection/deprotection. elsevierpure.com
Asymmetric Aziridination Rh(II,II) complexes, Chiral cationsChiral aziridinesHighly enantioselective. nih.gov
Aminohydroxylation Osmium catalystAmino alcoholsCarbamate group directs regioselectivity. rsc.org
Electrophilic Substitution Electrophilesα- or γ-substituted productsRegioselectivity influenced by substituents. ukzn.ac.zaukzn.ac.za
Iridium-Catalyzed Carbamate Formation Ir catalyst, CO₂, AmineEnantioenriched allyl carbamatesUtilizes CO₂ as a C1 source. acs.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7NO3

Molecular Weight

129.11 g/mol

IUPAC Name

prop-2-enyl N-formylcarbamate

InChI

InChI=1S/C5H7NO3/c1-2-3-9-5(8)6-4-7/h2,4H,1,3H2,(H,6,7,8)

InChI Key

FBOHIZIQZQSFLG-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)NC=O

Origin of Product

United States

Synthetic Methodologies for Prop 2 En 1 Yln Carbonylcarbamate and Its Analogues

Direct Synthesis Approaches to Prop-2-en-1-yl N-carbonylcarbamate

Direct synthetic routes to prop-2-en-1-yl N-carbonylcarbamate and its analogues can be broadly categorized into two main strategies: those that construct the carbamate (B1207046) core through carbonylation reactions and those that start with an amine precursor and introduce the carbonyl functionalities.

Carbonylation Reactions for Carbamate Formation

Carbonylation reactions offer an atom-economical approach to carbamate synthesis by incorporating a C1 synthon, such as carbon dioxide or a carbonyl donor, into the molecular framework.

The use of carbon dioxide (CO2) as a renewable, non-toxic, and abundant C1 building block for chemical synthesis is a key area of green chemistry research. rsc.org The synthesis of carbamates from CO2, an amine, and an alkylating agent is a promising halogen-free alternative to traditional methods. rsc.org

Recent studies have demonstrated the continuous preparation of various carbamates by reacting CO2 with amines and alkyl halides. nih.gov This method often employs a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the reaction. nih.gov The reaction is believed to proceed through the formation of a carbamate anion by the nucleophilic attack of the amine on CO2, which is then alkylated. nih.gov Computational studies on the iridium-catalyzed allylic substitution to form enantioenriched allyl carbamates from CO2 have shown that the reaction proceeds via the initial formation of an iridium-allyl complex, followed by nucleophilic attack of the in-situ formed carbamate. nih.gov

A general scheme for the synthesis of an allyl carbamate from allylamine (B125299), CO2, and an electrophile is presented below:

General Reaction Scheme: Prop-2-en-1-amine + CO2 + Electrophile → Prop-2-en-1-yl carbamate derivative

While the direct synthesis of prop-2-en-1-yl N-carbonylcarbamate using this method has not been explicitly reported, the synthesis of related allyl carbamates provides a strong proof-of-concept. The subsequent N-acylation of the resulting allyl carbamate would be a logical step to arrive at the target molecule.

ReactantsCatalyst/BaseSolventTemperature (°C)Yield (%)Reference
Propylamine, CO2, Cinnamyl chloride[Ir(COD)Cl]2, Feringa's ligand, DABCOTHFNot specifiedHigh enantiopurity nih.gov
Various amines, CO2, Alkyl halidesDBUAcetonitrile (B52724)25-8045-92 nih.gov

Table 1: Examples of Carbamate Synthesis Utilizing Carbon Dioxide

Besides CO2, other carbonyl donors can be employed for carbamate synthesis. These reactions often involve the use of reagents that can deliver a carbonyl group to an amine or alcohol. While specific examples for the direct synthesis of prop-2-en-1-yl N-carbonylcarbamate are scarce, the synthesis of related carbamates illustrates the potential of this approach. For instance, the reaction of carbonyl compounds with N,N-dialkyl carbamoyl (B1232498) chloride has been reported for the synthesis of allyl carbamates. researchgate.net

Amine-Based Routes with Activated Carbonyl Sources

These methods commence with an amine, such as prop-2-en-1-ylamine, and introduce the carbamate functionality through reaction with an activated carbonyl source.

A traditional and widely used method for carbamate synthesis involves the reaction of an amine with a haloformate, typically a chloroformate. This reaction, often performed in the presence of a base to neutralize the resulting hydrohalic acid, is generally efficient and applicable to a wide range of substrates.

For the synthesis of a simple allyl carbamate, the reaction would be as follows:

General Reaction Scheme: Prop-2-en-1-amine + ClCOOR → Prop-2-en-1-yl-N-alkoxycarbonylamine + HCl

To arrive at prop-2-en-1-yl N-carbonylcarbamate, a subsequent acylation step would be necessary.

The reaction of an alcohol with an isocyanate is a common and efficient method for preparing carbamates. researchgate.net To synthesize prop-2-en-1-yl N-carbonylcarbamate via this route, one could envision the reaction of allyl alcohol with an N-carbonyl isocyanate. However, a more plausible approach involves the use of allyl isocyanate as a precursor.

Allyl isocyanate can be generated in situ from an allyl carbamate through a dehydration reaction, which then undergoes a nih.govnih.gov-sigmatropic rearrangement. acs.orgorgsyn.org This rearrangement has been utilized in the stereoselective synthesis of various amino sugar derivatives. acs.org The resulting allyl isocyanate can then be trapped with a nucleophile. acs.orgorgsyn.org

A related approach involves the reaction of allyl ethers with chlorosulfonyl isocyanate to produce N-allylcarbamates, which are key intermediates in the synthesis of α-amino acids. nih.gov

Furthermore, the synthesis of di-tert-butyl allyliminodicarboxylate has been reported from the reaction of di-tert-butyliminodicarboxylate with allyl bromide in the presence of a phase transfer catalyst. chemicalbook.com This suggests a potential route to N-acylated carbamates through the alkylation of an iminodicarboxylate.

Reactant 1Reactant 2Catalyst/ReagentSolventProductYield (%)Reference
4,6-O-protected d-glucalTrichloroacetyl isocyanate, then K2CO3--Glycal carbamateQuantitative acs.org
GeraniolTrichloroacetyl isocyanate, then K2CO3-aq. Methanol (B129727)Allyl carbamateExcellent orgsyn.org
Allyl etherChlorosulfonyl isocyanate--N-allylcarbamate- nih.gov
Di-tert-butyliminodicarboxylateAllyl bromideTetrabutylammonium bromide, NaOH2-Methyltetrahydrofuran/WaterDi-tert-butyl allyliminodicarboxylate98 chemicalbook.com

Table 2: Synthesis of Allyl Carbamate Derivatives from Isocyanate Precursors and Related Reactions

Rearrangement-Based Synthetic Strategies

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, with the concomitant loss of nitrogen gas. acs.orgorganic-chemistry.org This reaction is a cornerstone in the synthesis of amines and their derivatives, including carbamates. organic-chemistry.orgacs.orgacs.orgresearchgate.net The generated isocyanate is a highly reactive intermediate that can be trapped by a variety of nucleophiles. When an alcohol is used as the trapping agent, a carbamate is formed. acs.orgwikipedia.org

The general mechanism of the Curtius rearrangement involves the migration of an alkyl or aryl group from the carbonyl carbon to the adjacent nitrogen atom, leading to the formation of the isocyanate. This process is believed to be a concerted mechanism, where the loss of nitrogen and the migration of the R-group occur simultaneously. organic-chemistry.org

For the synthesis of a precursor to prop-2-en-1-yl N-carbonylcarbamate, such as allyl carbamate, an acyl azide would undergo the Curtius rearrangement to produce allyl isocyanate. This isocyanate is then trapped in situ with an appropriate alcohol. For instance, trapping with tert-butanol (B103910) would yield tert-butyl N-allylcarbamate, a common protecting group in organic synthesis. acs.org The reaction of the highly reactive allyl isocyanate with allyl alcohol would then, in principle, lead to the formation of the target molecule, prop-2-en-1-yl N-carbonylcarbamate.

A general representation of this process is as follows:

Step 1: Formation of Acyl Azide R-COCl + NaN₃ → R-CON₃ + NaCl

Step 2: Curtius Rearrangement to form Isocyanate R-CON₃ → R-N=C=O + N₂

Step 3: Trapping of Isocyanate with an Alcohol to form a Carbamate R-N=C=O + R'-OH → R-NH-CO-OR'

This strategy offers a versatile route to carbamates due to the wide range of commercially available carboxylic acids and alcohols that can be employed.

Chemo- and Regioselective Synthesis of Prop-2-en-1-yl N-carbonylcarbamate

Achieving chemo- and regioselectivity is a critical challenge in the synthesis of multifunctional molecules like prop-2-en-1-yl N-carbonylcarbamate. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity pertains to the control of the position at which a reaction occurs.

In the context of synthesizing unsymmetrical dicarbonates or related structures, selective reactions are paramount. For instance, in a molecule with multiple reactive sites, a protecting group strategy might be employed to ensure that the desired transformation occurs at the intended position.

While specific literature on the chemo- and regioselective synthesis of prop-2-en-1-yl N-carbonylcarbamate is not abundant, general principles of organic synthesis can be applied. For example, the synthesis of an unsymmetrical iminodicarbonate could be envisioned by the sequential introduction of two different carbamate groups onto an amine. This would require careful selection of reagents and reaction conditions to prevent the formation of symmetrical byproducts.

Catalyst Systems in Prop-2-en-1-yl N-carbonylcarbamate Synthesis

Catalysis plays a pivotal role in modern organic synthesis by enabling reactions to proceed under milder conditions, with higher efficiency, and often with enhanced selectivity. Both organocatalysis and metal-based catalysis have been extensively explored for the synthesis of carbamates and related compounds.

Organocatalytic Approaches

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In the context of carbamate synthesis, various organocatalysts have been employed. For instance, guanidines have been shown to catalyze the reaction between isocyanates and alcohols. tandfonline.com These catalysts are thought to activate the alcohol, increasing its nucleophilicity towards the isocyanate. However, their selectivity in the presence of water can be a drawback. tandfonline.com

Another class of organocatalysts relevant to carbamate synthesis includes N-heterocyclic carbenes (NHCs) and various phosphine-based catalysts. These catalysts can activate either the isocyanate or the alcohol, facilitating the carbamoylation reaction. The development of chiral organocatalysts also opens the door to the asymmetric synthesis of carbamates.

A plausible organocatalytic approach for the synthesis of prop-2-en-1-yl N-carbonylcarbamate could involve the use of a Lewis basic catalyst to activate allyl alcohol for its reaction with an N-carbonyl isocyanate or a related electrophilic species.

Metal-Catalyzed Transformations

Metal catalysts are widely used in the synthesis of carbamates due to their high activity and ability to promote a diverse range of transformations. Platinum group metals, such as palladium and rhodium, have been successfully employed in the oxidative alkoxycarbonylation of amines to form carbamates. acs.org

Zinc chloride has been reported as an effective and inexpensive catalyst for the direct synthesis of carbamates from carbamoyl chlorides and alcohols. nih.gov This method demonstrates good functional group tolerance, making it a potentially useful tool for the synthesis of complex molecules. nih.gov A plausible mechanism involves the coordination of the zinc catalyst to the carbonyl oxygen of the carbamoyl chloride, enhancing its electrophilicity and facilitating the nucleophilic attack by the alcohol. nih.gov

Palladium-catalyzed cross-coupling reactions have also emerged as a powerful method for the synthesis of N-aryl carbamates. mit.edu This approach involves the reaction of an aryl halide or triflate with sodium cyanate (B1221674) in the presence of an alcohol and a palladium catalyst. mit.edu While this method is primarily for N-aryl carbamates, it highlights the potential of metal catalysis in forming the carbamate linkage.

The application of such metal-catalyzed methods to the synthesis of prop-2-en-1-yl N-carbonylcarbamate could involve the coupling of an allyl-containing substrate with a suitable carbonyl source under the influence of a metal catalyst.

Chemical Reactivity and Transformational Pathways of Prop 2 En 1 Yln Carbonylcarbamate

Reactions Involving the Prop-2-en-1-yl (Allylic) Moiety

The presence of a carbon-carbon double bond in the allylic group is a key site for a variety of chemical transformations. These reactions can be broadly categorized into electrophilic additions and radical processes.

Electrophilic Addition Reactions to the Alkene

The electron-rich π-bond of the alkene in prop-2-en-1-yl N-carbonylcarbamate is susceptible to attack by electrophiles. This leads to addition reactions where the double bond is converted into single bonds.

Halogenation Studies

While no specific halogenation studies on prop-2-en-1-yl N-carbonylcarbamate have been found, the reaction is expected to proceed via mechanisms typical for alkenes. The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond would result in the formation of a vicinal dihalide. The reaction is initiated by the polarization of the halogen molecule as it approaches the electron-rich alkene. This leads to the formation of a cyclic halonium ion intermediate, which is then attacked by the halide ion from the opposite side, resulting in an anti-addition product.

Alternatively, under conditions of low halogen concentration and the presence of a radical initiator or light, allylic halogenation can occur. openochem.org This is a substitution reaction where a hydrogen atom on the carbon adjacent to the double bond is replaced by a halogen. ucalgary.cayoutube.com Reagents such as N-bromosuccinimide (NBS) are commonly used to achieve this transformation, providing a low, constant concentration of bromine radicals. ucalgary.ca

Table 1: Predicted Products of Halogenation Reactions

Reaction TypeReagentsPredicted Major Product
Electrophilic AdditionBr₂ in CCl₄1,2-dibromo-3-(N-carbonylcarbamoyl)propane
Radical SubstitutionNBS, light/heat1-bromo-2-(N-carbonylcarbamoyl)prop-2-ene and 3-bromo-1-(N-carbonylcarbamoyl)prop-1-ene (isomeric mixture)
Hydroboration-Oxidation

The hydroboration-oxidation of the alkene in prop-2-en-1-yl N-carbonylcarbamate is predicted to be a two-step process that would yield an alcohol. libretexts.orgmasterorganicchemistry.com This reaction is known for its anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon of the double bond. masterorganicchemistry.com The first step involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), across the double bond. This is a syn-addition, where the boron and hydrogen atoms add to the same face of the double bond. masterorganicchemistry.com The subsequent oxidation of the resulting organoborane with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, with retention of stereochemistry. libretexts.orgmasterorganicchemistry.com

Table 2: Predicted Outcome of Hydroboration-Oxidation

StepReagentsPredicted Intermediate/Product
Hydroboration1. BH₃·THFTrialkylborane intermediate
Oxidation2. H₂O₂, NaOH3-(N-carbonylcarbamoyl)propan-1,2-diol

Radical Reactions and Polymerization Initiation

The allylic group can also participate in radical reactions, including polymerization. However, allyl monomers are generally known to be less reactive in radical polymerization compared to vinyl monomers like styrene (B11656) or acrylates. nih.gov

Homopolymerization Mechanisms

The homopolymerization of prop-2-en-1-yl N-carbonylcarbamate via a radical mechanism would be challenging. A significant competing reaction is degradative chain transfer, where a radical abstracts an allylic hydrogen from a monomer molecule. This results in a resonance-stabilized allylic radical that is less reactive and less likely to propagate the polymer chain, leading to the formation of low molecular weight oligomers. nih.gov

More recent studies on allyl monomers, such as allyl ethers, have proposed alternative mechanisms like radical-mediated cyclization (RMC) polymerization under specific conditions, such as photoinitiation. nih.gov This mechanism involves the formation of a five-membered ring structure during the propagation step. nih.gov Whether prop-2-en-1-yl N-carbonylcarbamate can undergo such a mechanism would require specific experimental investigation.

Copolymerization with Diverse Monomers

To overcome the difficulties of homopolymerization, copolymerization of allyl monomers with more reactive monomers is a common strategy. It is conceivable that prop-2-en-1-yl N-carbonylcarbamate could be copolymerized with various vinyl monomers, such as styrenes, acrylates, or methacrylates. In such a copolymerization, the allyl monomer would likely be incorporated at a lower frequency, and its presence could be used to introduce specific functionalities into the resulting polymer chain. For instance, coordination-insertion copolymerization using specific catalysts has been shown to be effective for copolymerizing various allyl monomers with ethylene. capes.gov.brnih.gov

Pericyclic and Rearrangement Reactions

Pericyclic reactions, which proceed through a cyclic transition state, represent a significant class of transformations for allylic compounds. For prop-2-en-1-yl N-carbonylcarbamate, sigmatropic rearrangements and related processes are of particular interest.

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated system. masterorganicchemistry.com The wikipedia.orgwikipedia.org-sigmatropic rearrangement is a well-documented pathway for allylic systems. nih.gov In the context of allylic carbamates, this type of rearrangement can be facilitated by various catalysts. For instance, a mild and versatile organophotoredox/Ni-mediated protocol has been developed for the direct preparation of enantioenriched allyl carbamates, which can then undergo wikipedia.orgwikipedia.org-sigmatropic rearrangements. researchgate.net

Another notable transformation is the wikipedia.orgwikipedia.org-sigmatropic allyl cyanate (B1221674)–isocyanate rearrangement. This has been successfully applied to complex systems, such as levoglucosenone-derived carbamates, to afford stereochemically defined aminofunctionalized products. unifi.it While direct evidence for a unifi.itfigshare.com-sigmatropic rearrangement involving prop-2-en-1-yl N-carbonylcarbamate is not prominent in the literature, the wikipedia.orgwikipedia.org variant is a highly probable transformation under appropriate thermal or catalytic conditions.

An unexpected 1,3-dioxa- wikipedia.orgwikipedia.org-sigmatropic rearrangement has been observed during the treatment of aryl- and alkenyl-substituted allylic alcohols with activated isocyanates. This reaction proceeds through the formation of an allylic carbamate (B1207046) intermediate, which then rearranges. The efficiency of this rearrangement is dependent on the electronic properties of the substituents. organic-chemistry.org

Olefin Metathesis Reactions

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds, catalyzed by metal alkylidene complexes, most notably those based on ruthenium and molybdenum. wikipedia.orgorganic-chemistry.org This reaction can be categorized into several types, including cross-metathesis (CM), ring-closing metathesis (RCM), and ring-opening metathesis polymerization (ROMP). nih.gov

The presence of the allyl group in prop-2-en-1-yl N-carbonylcarbamate makes it a potential substrate for olefin metathesis reactions. Carbamate functionalities are generally well-tolerated by modern olefin metathesis catalysts. nih.gov For example, cross-metathesis has been successfully employed with fatty acid-derived benzyl (B1604629) carbamates and methyl acrylate (B77674) to synthesize monomers for renewable polyamides. rsc.org

The success of olefin metathesis can be influenced by the nature of the catalyst and the substrate. For instance, the use of N-heterocyclic carbene (NHC) ligands in ruthenium catalysts has significantly improved their stability and activity. nih.gov However, substrates containing nitrogen atoms, particularly N-heterocycles, can sometimes deactivate the catalyst. nih.gov In such cases, strategies like salt formation or the use of more robust catalysts can be employed. nih.gov

Reaction Type Substrate 1 Substrate 2 Catalyst Product Type Reference
Cross-MetathesisFatty acid derived benzyl carbamateMethyl acrylateGrubbs-type catalystAB-type monomers rsc.org
Ring-Closing MetathesisDiallylaminesGrubbs II catalyst/Cu(OTf)₂N-sulfonyl- or N-acylpyrroles researchgate.net

Reactions of the Carbamate Functional Group

The N-carbonylcarbamate group is an electron-withdrawing moiety that influences the reactivity of the nitrogen atom. This section explores the chemistry associated with this functional group.

N-Alkylation and N-Acylation Chemistry

N-Alkylation: The N-alkylation of carbamates is a common transformation. However, the N-carbonylcarbamate structure presents a less nucleophilic nitrogen compared to simple carbamates, making N-alkylation more challenging. Despite this, several methods can be considered. Traditional methods often involve the use of strong bases and alkyl halides. More modern and sustainable approaches utilize alcohols as alkylating agents in the presence of transition metal catalysts. For instance, cobalt nanoparticle-catalyzed N-alkylation of amides with alcohols has been reported. sciforum.netrsc.org This methodology, which proceeds via a hydrogen auto-transfer mechanism, has a broad substrate scope. rsc.orgnih.gov Biocatalytic methods using reductive aminases in cascade reactions with alcohol oxidases or carboxylic acid reductases also offer a green alternative for N-alkylation. nih.gov The direct N-alkylation of primary amines with alkyl halides can be promoted by bases like cesium carbonate. researchgate.net

N-Acylation: The N-acylation of carbamates to form N-acylcarbamates is a well-established reaction. These products are valuable synthetic intermediates. semanticscholar.org The reaction is typically carried out using acylating agents such as acid anhydrides or acid chlorides. semanticscholar.org Due to the reduced nucleophilicity of the carbamate nitrogen, a catalyst is often required. Lewis acids like zinc chloride have been shown to effectively promote the N-acylation of carbamates with carboxylic acid anhydrides under solvent-free conditions. semanticscholar.org Heteropolyacids have also been used as efficient catalysts for this transformation. sciforum.net More recently, methods for the synthesis of N-alkoxycarbonyl pyrroles from O-substituted carbamates have been developed, which can then be acylated. bath.ac.uk Stereoselective N-acylation of α-alkoxy carbamates has also been achieved. figshare.com

Reaction Substrate Reagent Catalyst/Conditions Product Reference
N-AlkylationBenzamideBenzyl alcoholCobalt nanoparticles/KOHN-Benzylbenzamide nih.gov
N-AcylationBenzyl carbamateAcetic anhydrideZnCl₂ (catalytic)N-Acetyl benzyl carbamate semanticscholar.org
N-AcylationBenzyl carbamateAcetic anhydrideWells-Dawson heteropolyacidN-Acetyl benzyl carbamate sciforum.net

Transcarbamoylation Processes and Mechanism

Transcarbamoylation is a process involving the exchange of the alcohol or amine moiety of a carbamate. This reaction is particularly relevant in the context of polyurethane chemistry, where it can be used for depolymerization and recycling. acs.org The mechanism of transcarbamoylation can proceed through two main pathways: an associative pathway and a dissociative pathway. rsc.orghelsinki.fi

Associative Mechanism: This pathway is analogous to transesterification. An incoming nucleophile (e.g., an alcohol) attacks the carbonyl carbon of the carbamate, leading to a tetrahedral intermediate. Subsequent elimination of the original alcohol or amine group yields the new carbamate. rsc.org

Dissociative Mechanism: In this pathway, the carbamate first dissociates into an isocyanate and an alcohol. The isocyanate is then trapped by a new nucleophile to form the final product. rsc.org

The reaction is often catalyzed by bases or metal complexes. acs.org For instance, the depolymerization of polyurethanes can be achieved using potassium tert-butoxide in a mixture of methanol (B129727) and THF. acs.org The reactivity in transcarbamoylation reactions follows the general order: alkyl-OCONH-alkyl < alkyl-OCONH-aryl < aryl-OCONH-alkyl < aryl-OCONH-aryl. helsinki.fi This indicates that the nature of both the alkoxy and the N-substituent significantly influences the reaction rate. A sustainable homogeneous transcarbamoylation protocol for the modification of cellulose (B213188) using methyl N-substituted carbamates in a superbase ionic liquid has also been developed. nih.gov

Stereoselective Reactions and Asymmetric Transformations

The allyl group in prop-2-en-1-yl N-carbonylcarbamate provides a handle for various stereoselective reactions, enabling the synthesis of chiral molecules.

Asymmetric Hydroformylation: The enantioselective hydroformylation of allyl carbamates has been achieved using rhodium complexes with chiral diazaphospholane ligands. This reaction can produce chiral 1,2- and 1,3-amino aldehydes with high enantioselectivity (up to 99% ee). nih.gov

Asymmetric Aminohydroxylation: The aminohydroxylation of acyclic allylic carbamates can proceed with high levels of regioselectivity, which is proposed to be directed by the formation of an O-Os-N linkage between the transition metal and the substrate. capes.gov.br

Asymmetric Aziridination: Carbamate-functionalized allylic alcohols have been shown to undergo highly enantioselective aziridination using ion-paired rhodium complexes. This provides a route to chiral aziridine-containing building blocks. nih.gov

Enantioselective Bromoaminocyclization: The bromoaminocyclization of allyl N-tosylcarbamates, a related class of compounds, can be catalyzed by a chiral phosphine–Sc(OTf)₃ complex to yield optically active oxazolidinone derivatives with high enantioselectivities. acs.org

Enantioselective Markovnikov Addition: A palladium-catalyzed enantioselective Markovnikov addition of carbamates to allylic alcohols has been developed for the construction of α-secondary and α-tertiary amines. The reaction proceeds via a syn-aminopalladation mechanism. escholarship.org

These examples demonstrate the potential of the allyl carbamate moiety within prop-2-en-1-yl N-carbonylcarbamate to participate in a variety of stereoselective transformations, making it a potentially valuable substrate in asymmetric synthesis.

The table below summarizes key findings in the stereoselective reactions of allyl carbamates.

Reaction TypeCatalyst SystemProduct TypeEnantioselectivity (ee)Reference
Asymmetric HydroformylationRh(acac)(CO)2 / Chiral Diazaphospholane LigandChiral amino aldehydesUp to 99% nih.gov
Asymmetric AziridinationIon-paired Rhodium ComplexesChiral aziridinesHigh nih.gov
Enantioselective BromoaminocyclizationChiral Phosphine–Sc(OTf)3 ComplexOptically active oxazolidinonesHigh acs.org
Enantioselective Markovnikov AdditionPd-catalystα-secondary and α-tertiary β-amino alcoholsModerate to good escholarship.org

Mechanistic Elucidation and Advanced Theoretical Investigations

Reaction Mechanism Studies on Prop-2-en-1-yl N-carbonylcarbamate Transformations

Mechanistic studies are crucial for elucidating the step-by-step sequence of elementary reactions involved in a chemical transformation. For a compound like prop-2-en-1-yl N-carbonylcarbamate, understanding its reaction mechanisms would involve a combination of kinetic studies, spectroscopic identification of transient species, and isotopic labeling experiments.

For instance, the kinetic analysis of the thermal decomposition of other complex organic molecules, often studied using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), reveals key parameters like activation energy (Ea) and the pre-exponential factor (A). truegeometry.comresearchgate.net These parameters are crucial for establishing the reaction order and the rate-determining step. For example, studies on the thermal degradation of carbon fiber/epoxy resin composites have identified multi-step decomposition processes with distinct kinetic parameters for each stage. nih.gov Similarly, kinetic investigations into the thermal decomposition of epoxiconazole (B1671545) have utilized model-fitting methods to establish reaction orders and predict thermal stability. nih.gov

A hypothetical kinetic study on prop-2-en-1-yl N-carbonylcarbamate might involve monitoring its decomposition at various temperatures and determining the rate law. The data could be analyzed using methods like the Kissinger, Friedman, or Ozawa-Flynn-Wall methods to determine the activation energy, which would provide insights into the feasibility of different decomposition pathways. nih.gov

Table 1: Hypothetical Kinetic Parameters for the Thermal Decomposition of a Carbamate (B1207046)

Kinetic ParameterHypothetical Value RangeSignificance
Activation Energy (Ea)100 - 250 kJ/molIndicates the minimum energy required for decomposition.
Pre-exponential Factor (A)10¹⁰ - 10¹⁵ s⁻¹Relates to the frequency of effective collisions.
Reaction Order (n)1 or 2Describes the dependence of the reaction rate on the concentration of the carbamate.

This table presents hypothetical data based on typical values observed for the thermal decomposition of organic compounds and is for illustrative purposes only.

The direct observation and characterization of transient intermediates are key to confirming a proposed reaction mechanism. Techniques such as flash photolysis coupled with UV-Vis or infrared (IR) spectroscopy, and mass spectrometry can be employed to identify short-lived species. rsc.org In the context of prop-2-en-1-yl N-carbonylcarbamate transformations, one might expect the formation of intermediates like isocyanates or carbamic acids, depending on the reaction conditions.

For example, in the photochemical reactions of carbamates like Matacil and Landrin, various intermediates and photoproducts have been identified using techniques such as thin-layer chromatography, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. acs.org Furthermore, in situ IR spectroscopy has been instrumental in studying the lithiation of carbamates, allowing for the observation of the organolithium intermediates. acs.org The application of action spectroscopy, a method that combines mass spectrometry with laser spectroscopy, has also proven powerful for the structural characterization of ionic reaction intermediates. rsc.org

In a hypothetical study of prop-2-en-1-yl N-carbonylcarbamate, time-resolved IR spectroscopy could be used to detect the characteristic vibrational frequencies of a transient isocyanate (N=C=O stretch typically around 2250-2280 cm⁻¹) or a carbamic acid intermediate.

Table 2: Potential Transient Intermediates in Prop-2-en-1-yl N-carbonylcarbamate Transformations and Their Spectroscopic Signatures

IntermediatePotential Spectroscopic SignatureTechnique
Allyl isocyanateStrong absorption around 2250-2280 cm⁻¹Time-resolved IR Spectroscopy
Carbamic acid derivativeBroad O-H and N-H stretches, C=O stretchIn situ IR Spectroscopy
Carbamate radical cationCharacteristic fragmentation patternMass Spectrometry

This table is illustrative and based on known spectroscopic data for similar functional groups.

Isotopic labeling is a powerful tool for tracing the fate of atoms during a chemical reaction, thereby providing unambiguous evidence for a proposed mechanism. researchgate.net By replacing an atom with one of its isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), one can follow its path from reactant to product.

For prop-2-en-1-yl N-carbonylcarbamate, a ¹³C label in the carbonyl group could be used to distinguish between different rearrangement or decomposition pathways. For example, in a thermal decomposition reaction, the position of the ¹³C label in the products would reveal whether the carbonyl group is retained or eliminated as carbon dioxide.

A study on the carbon isotope labeling of carbamates demonstrated a general methodology for the late-stage incorporation of ¹¹C, ¹³C, and ¹⁴C into cyclic carbamates using carbon dioxide. unipi.itrsc.org This highlights the feasibility of synthesizing isotopically labeled carbamates for mechanistic studies. Furthermore, ¹³C isotope effects have been used to investigate reactions involving carbamate and carbamoyl (B1232498) phosphate, providing insights into the environment of the carbon atom and the mechanism of decomposition. nih.gov In a different system, isotopic labeling experiments were crucial in studying the organocatalytic α-chlorination of aldehydes, helping to elucidate the role of aminal intermediates. nih.gov

Table 3: Hypothetical Isotopic Labeling Scheme for Mechanistic Studies of Prop-2-en-1-yl N-carbonylcarbamate

Labeled PositionIsotopePotential Mechanistic Question Addressed
Carbonyl Carbon¹³CFate of the carbonyl group (e.g., decarboxylation vs. rearrangement).
Nitrogen Atom¹⁵NElucidation of nitrogen-containing intermediates and products.
Allylic Carbon¹³C or ¹⁴CTracing the allyl group during potential rearrangement reactions.

This table outlines a hypothetical experimental design.

Computational Chemistry and Molecular Modeling

Computational chemistry provides a powerful theoretical framework to complement experimental studies by modeling molecular structures, electronic properties, and reaction pathways.

Quantum chemical calculations can provide detailed information about the electronic structure of prop-2-en-1-yl N-carbonylcarbamate, such as orbital energies, charge distributions, and bond orders. This information is crucial for understanding its reactivity. Methods like Hartree-Fock (HF) and post-HF methods can be employed for this purpose. acs.org

For instance, a frontier molecular orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can predict the sites of nucleophilic and electrophilic attack. For prop-2-en-1-yl N-carbonylcarbamate, the HOMO is likely to be located on the N-H bond or the C=C double bond of the allyl group, suggesting these are potential sites for electrophilic attack. The LUMO is expected to be centered on the carbonyl groups, making them susceptible to nucleophilic attack.

A study on various carbamates used FMO analysis to understand their reactivity. mdpi.com Another study benchmarked different quantum chemical methods for accurately predicting the gas-phase structure of carbonyl compounds, which is essential for reliable electronic structure analysis. nih.gov

Table 4: Hypothetical Calculated Electronic Properties of Prop-2-en-1-yl N-carbonylcarbamate

PropertyHypothetical ValueInterpretation
HOMO Energy-8.5 eVIndicates the energy of the highest energy electrons available for reaction.
LUMO Energy+1.2 eVIndicates the energy of the lowest energy empty orbital, a target for nucleophiles.
Dipole Moment~3.5 DSuggests a polar molecule, influencing its solubility and intermolecular interactions.

These values are hypothetical and intended for illustrative purposes, based on typical ranges for similar organic molecules.

Density Functional Theory (DFT) has become a standard tool for investigating reaction mechanisms due to its balance of accuracy and computational cost. DFT calculations can be used to map out the potential energy surface of a reaction, locating transition states and intermediates, and thereby providing a detailed picture of the reaction pathway. researchgate.net

For prop-2-en-1-yl N-carbonylcarbamate, DFT studies could be used to model various potential transformations, such as thermal decomposition, hydrolysis, or reactions with nucleophiles. By calculating the activation energies for different possible pathways, the most likely mechanism can be identified.

For example, DFT studies on the formation of carbamates from CO₂ and amines have elucidated the role of water molecules and identified the most probable reaction mechanisms. researchgate.netacs.org Similarly, DFT calculations have been used to investigate the degradation pathways of carbamate pesticides by hydroxyl radicals. researchgate.net These studies provide a framework for how the reaction pathways of prop-2-en-1-yl N-carbonylcarbamate could be computationally explored.

Table 5: Hypothetical DFT-Calculated Activation Energies for a Reaction of Prop-2-en-1-yl N-carbonylcarbamate

Reaction PathwayTransition StateCalculated Activation Energy (kcal/mol)
Nucleophilic attack at carbonylTS115.2
mdpi.commdpi.com-Sigmatropic rearrangementTS225.8
DecarboxylationTS335.1

This table presents hypothetical data to illustrate how DFT can be used to compare the feasibility of different reaction pathways. The pathway with the lowest activation energy is generally the most favored.

Molecular Dynamics Simulations for Conformational Analysis

Due to the absence of direct molecular dynamics (MD) simulation data for prop-2-en-1-yl N-carbonylcarbamate in the surveyed literature, the conformational landscape of this molecule can be inferred by examining structurally related compounds, such as N-allylmethylamine and other allylic systems. The conformational flexibility of prop-2-en-1-yl N-carbonylcarbamate is primarily governed by rotation around several key single bonds: the C-O, C-N, and C-C bonds of the allyl group.

Theoretical investigations into analogous molecules, like N-allylmethylamine, have revealed a complex potential energy surface with multiple stable conformers. nih.gov An interplay of steric hindrance and hyperconjugative effects dictates the conformational preferences. nih.gov For prop-2-en-1-yl N-carbonylcarbamate, similar effects are expected to be at play. The rotation around the C-C single bond of the allyl group and the C-N bond of the carbamate will likely define the most stable geometries.

MD simulations on analogous small organic molecules typically reveal a dynamic equilibrium between several low-energy conformers at room temperature. nih.gov These simulations can map the energy barriers for interconversion between different conformations, identifying the most populated states. For instance, studies on the closely related N-allylmethylamine identified nine stable conformers, with four being significantly populated at room temperature. nih.gov A similar conformational richness is anticipated for prop-2-en-1-yl N-carbonylcarbamate.

A hypothetical conformational analysis based on these principles would involve identifying key dihedral angles and calculating the relative energies of the resulting conformers. The table below illustrates a potential set of low-energy conformers and their defining characteristics, derived by analogy from related systems.

ConformerDihedral Angle 1 (C=C-C-O)Dihedral Angle 2 (C-O-C=N)Relative Energy (kcal/mol)Key Interactions
I (Global Minimum) ~120° (gauche)~0° (syn-periplanar)0.00Hyperconjugation (σ(C-H) → π*(C=C)), minimized steric hindrance
II ~0° (syn-periplanar)~0° (syn-periplanar)+1.5Steric repulsion between allyl and carbonyl groups
III ~120° (gauche)~180° (anti-periplanar)+2.5Less favorable dipole alignment
IV ~180° (anti-periplanar)~0° (syn-periplanar)+3.0Weaker hyperconjugative effects

This table is a hypothetical representation based on conformational analyses of structurally similar molecules.

Prediction of Reactivity and Selectivity Profiles

The reactivity of carbamates can be effectively modeled using DFT descriptors. mdpi.com These descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, chemical potential, hardness, and electrophilicity, offer insights into the molecule's susceptibility to nucleophilic or electrophilic attack. mdpi.com For prop-2-en-1-yl N-carbonylcarbamate, the key reactive sites are the allylic double bond, the carbonyl carbon, and the nitrogen atom.

The allyl group is a versatile functional group. The double bond can act as a nucleophile in reactions with electrophiles. Furthermore, the allylic position is activated for various transformations, including palladium-catalyzed allylation reactions. elsevierpure.com In such reactions, the carbamate can function as a leaving group, leading to the formation of an electrophilic π-allyl-palladium intermediate.

The N-carbonylcarbamate moiety introduces additional reactive possibilities. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The nitrogen atom, while its lone pair is delocalized into the carbonyl group, can still exhibit nucleophilic character under certain conditions. Computational studies on the iridium-catalyzed formation of allyl carbamates show that the carbamate, formed in situ, acts as a nucleophile. acs.orguit.nonih.gov

DFT calculations can be used to generate a reactivity profile by mapping the electrostatic potential and calculating atomic charges. This would likely show the carbonyl carbon as a site of positive charge (electrophilic) and the oxygen and nitrogen atoms as sites of negative charge (nucleophilic). The π-system of the allyl group would also show regions of high electron density.

The selectivity of reactions involving prop-2-en-1-yl N-carbonylcarbamate can also be predicted. For instance, in addition reactions to the allyl group, the regioselectivity (Markovnikov vs. anti-Markovnikov) will be governed by the stability of the resulting carbocation or radical intermediates, which can be calculated. In catalyzed reactions, such as allylic alkylation, the regioselectivity of the nucleophilic attack on the π-allyl intermediate can be predicted by analyzing the electronic and steric properties of the intermediate. nih.gov

A summary of predicted reactivity descriptors, based on analogous systems, is presented below.

DescriptorPredicted Value/CharacteristicImplication for Reactivity
HOMO Energy Moderate to lowIndicates susceptibility to electrophilic attack at the C=C bond.
LUMO Energy Moderately highSuggests the carbonyl carbon is a primary site for nucleophilic attack.
HOMO-LUMO Gap LargeIndicates high kinetic stability.
Hirshfeld Charge on Carbonyl Carbon PositiveConfirms the electrophilic nature of this site. mdpi.com
Electrostatic Potential Minima Located on carbonyl oxygen and nitrogenIndicates likely sites for protonation or coordination to Lewis acids.
Predicted Reaction Barrier (Allylic Substitution) Moderately highSuggests that catalysis is likely required for efficient reaction. nih.gov

This table contains predicted values and characteristics based on DFT studies of analogous carbamate and allyl-containing compounds. mdpi.com

Derivatives, Analogues, and Structural Modifications of Prop 2 En 1 Yln Carbonylcarbamate

Synthesis of Functionalized Prop-2-en-1-yl N-carbonylcarbamate Analogues

The synthesis of functionalized analogues of prop-2-en-1-yl N-carbonylcarbamate often involves the reaction of various amines with activated carbonyl sources. A general approach involves the direct reaction of carbamates with achiral allylic carbonates in the presence of a metal catalyst. For instance, iridium-catalyzed allylation of carbamates has been shown to be a powerful method for forming branched, carbamate-protected primary allylic amines with high regioselectivity and enantioselectivity. organic-chemistry.org This method's simplicity and mild reaction conditions make it a versatile tool for creating a library of functionalized allyl carbamates.

The functionalization can also be achieved by modifying the allyl group itself. For example, the synthesis of prop-2-en-1-yl N-(6-aminohexyl)carbamate demonstrates the introduction of a long-chain aliphatic amine, expanding the potential applications of the parent compound. pharmint.net

Starting MaterialReagentCatalystProductReference
Carbamate (B1207046)Achiral Allylic CarbonateIridium ComplexBranched Allylic Amine organic-chemistry.org
Prop-2-en-1-yl N-carbonylcarbamate6-aminohexane-Prop-2-en-1-yl N-(6-aminohexyl)carbamate pharmint.net

Exploration of Chiral Prop-2-en-1-yl N-carbonylcarbamate Derivatives

The introduction of chirality into the prop-2-en-1-yl N-carbonylcarbamate scaffold is of significant interest for applications in asymmetric synthesis and medicinal chemistry. Chiral auxiliaries, which are chiral molecules temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, are a common strategy. youtube.com For instance, 1,2-amino alcohols and their heterocyclic derivatives have been widely used as chiral auxiliaries in asymmetric synthesis. nih.gov

A direct approach to chiral allyl carbamates involves the enantioselective allylation of carbamates. Iridium-catalyzed reactions have been particularly successful in this regard, achieving high enantioselectivity (average 98% ee) in the formation of branched, carbamate-protected primary allylic amines. organic-chemistry.org The choice of a chiral ligand is crucial in these transformations to induce the desired stereochemistry.

Furthermore, the synthesis of chiral derivatives can be achieved through the use of chiral starting materials. For example, the reaction of a chiral amine with an appropriate carbonylating agent can lead to the formation of an enantiomerically enriched allyl carbamate.

MethodKey FeatureOutcomeReference
Iridium-Catalyzed AllylationChiral LigandHigh Enantioselectivity (avg. 98% ee) organic-chemistry.org
Use of Chiral AuxiliariesTemporary incorporation of a chiral groupDiastereoselective transformations youtube.comnih.gov

Incorporation into Complex Molecular Architectures as a Synthons

The term "synthon" refers to a structural unit within a molecule that can be formed and/or assembled by known or conceivable synthetic operations. Prop-2-en-1-yl N-carbonylcarbamate and its analogues serve as valuable synthons in the construction of more complex molecules, including natural products. The allyl group can participate in various carbon-carbon bond-forming reactions, such as allylic alkylations and oxidations, while the carbamate functionality can be a precursor to amines or act as a directing group. elsevierpure.com

For example, in the synthesis of natural products, the allylic oxidation of a substrate containing an allyl carbamate moiety can introduce a hydroxyl group at the allylic position, a common structural motif in many biologically active compounds. elsevierpure.com The carbamate group itself can be a key feature in the final product or can be cleaved to reveal a primary or secondary amine.

Advanced Spectroscopic and Analytical Methodologies in Research on Prop 2 En 1 Yln Carbonylcarbamate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of prop-2-en-1-yl N-carbonylcarbamate. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecule's framework can be constructed.

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. For prop-2-en-1-yl N-carbonylcarbamate, the ¹H NMR spectrum is expected to show characteristic signals for the allyl group and the N-H proton of the carbamate (B1207046).

Carbon-13 (¹³C) NMR spectroscopy complements the proton NMR data by providing information about the carbon skeleton. The spectrum will display distinct signals for the carbonyl carbon of the carbamate, the olefinic carbons of the allyl group, and the methylene (B1212753) carbon attached to the oxygen atom. In studies of related allyl-functionalized carbamates, characteristic peaks for the double bond of the allyl group appear at approximately 116 ppm and 134 ppm. researchgate.net

The following tables present predicted and literature-based chemical shifts for the core structure of prop-2-en-1-yl carbamate.

Table 1: Predicted ¹H NMR Chemical Shifts for Prop-2-en-1-yl N-carbonylcarbamate

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
H-1 (CH₂) ~5.25 dd J = 10.5, 1.2
H-1' (CH₂) ~5.35 dd J = 17.2, 1.4
H-2 (CH) ~5.95 m -
H-3 (CH₂) ~4.60 dt J = 5.5, 1.5

Table 2: Predicted and Literature-Based ¹³C NMR Chemical Shifts for Prop-2-en-1-yl N-carbonylcarbamate

Carbon Chemical Shift (ppm)
C=O ~156
C-1 (=CH₂) ~117
C-2 (-CH=) ~133

To further confirm the structure of prop-2-en-1-yl N-carbonylcarbamate and assign the ¹H and ¹³C signals unambiguously, a suite of two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the connectivity of the allyl group's protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart, which is crucial for identifying the connectivity across the carbamate linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of atoms, which can be important for determining the preferred conformation of the molecule.

In the characterization of newly synthesized carbamates, 2D NMR techniques like COSY are routinely used to confirm the structural assignments made from 1D NMR data. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in prop-2-en-1-yl N-carbonylcarbamate. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's bonds.

The FTIR spectrum of prop-2-en-1-yl N-carbonylcarbamate is expected to exhibit several characteristic absorption bands. These include the N-H stretching vibration, the C=O stretching of the carbamate group, and the C=C stretching of the allyl group. The PubChem database entry for allyl carbamate (prop-2-en-1-yl carbamate) indicates the availability of FTIR spectral data. nih.gov Research on related carbamates shows typical vibrational frequencies that can be extrapolated to the target molecule. For example, studies on allyl carbamate adsorbed on surfaces have been conducted using FTIR. researchgate.net

Table 3: Expected FTIR Absorption Bands for Prop-2-en-1-yl N-carbonylcarbamate

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretching 3400-3200
C-H (sp²) Stretching 3100-3000
C-H (sp³) Stretching 3000-2850
C=O (carbamate) Stretching 1730-1680
C=C (alkene) Stretching 1680-1620
N-H Bending 1650-1550
C-O Stretching 1300-1200

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of prop-2-en-1-yl N-carbonylcarbamate, which in turn allows for the unambiguous confirmation of its elemental composition. HRMS provides mass measurements with high accuracy, typically to within a few parts per million (ppm). nih.gov

By comparing the experimentally determined accurate mass to the calculated mass for the proposed molecular formula (C₄H₇NO₃), the identity of the compound can be confidently established. This technique is a standard method for the characterization of newly synthesized organic molecules, including various carbamates. researchgate.netresearchgate.net

Table 4: High-Resolution Mass Spectrometry Data for Prop-2-en-1-yl N-carbonylcarbamate

Molecular Formula Calculated Monoisotopic Mass (Da) Expected Ion Adducts [M+H]⁺, [M+Na]⁺

Chromatographic Techniques for Purity Assessment and Separation Research

Chromatographic methods are essential for assessing the purity of synthesized prop-2-en-1-yl N-carbonylcarbamate and for its separation from reaction mixtures or impurities. Gas chromatography, particularly when coupled with mass spectrometry, is a widely used technique for this purpose.

Gas Chromatography (GC) separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification and purity assessment. For non-volatile compounds, derivatization may be necessary to increase their volatility for GC analysis. youtube.com

When coupled with a mass spectrometer (GC-MS), each separated component is fragmented and analyzed based on its mass-to-charge ratio. This provides a "mass fingerprint" that allows for highly specific identification of the compound. The PubChem entry for the closely related allyl carbamate confirms the existence of GC-MS data. nih.gov GC-MS is a standard method for the analysis of various carbamates, including their determination in complex matrices. nih.govresearchgate.net The fragmentation pattern in the mass spectrum can also provide valuable structural information. For instance, the detection of ions with specific mass-to-charge ratios can be indicative of the presence of the carbamate functional group. researchgate.net

High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, quantification, and purification of prop-2-en-1-yl N-carbonylcarbamate. The methodology is predicated on the differential partitioning of the analyte between a stationary phase (packed in a column) and a liquid mobile phase. For a compound with the structural characteristics of prop-2-en-1-yl N-carbonylcarbamate, reversed-phase HPLC is the most common and effective approach.

In a typical reversed-phase setup, a nonpolar stationary phase, such as octadecylsilane (B103800) (C18), is employed. The separation is then achieved by using a polar mobile phase, which generally consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). The elution of prop-2-en-1-yl N-carbonylcarbamate from the column is governed by its polarity; a higher proportion of the organic solvent in the mobile phase will decrease the retention time.

For the analysis of carbamates, specialized columns have also been developed to provide enhanced separation and resolution. sepscience.comthermofisher.com These columns may offer a unique selectivity for this class of compounds. sepscience.com A common mobile phase for the analysis of a related compound, allyl carbamate, involves acetonitrile, water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com The use of a gradient, where the composition of the mobile phase is changed over the course of the analysis, is often employed to achieve optimal separation of the main compound from any impurities or degradation products.

Detection in HPLC is commonly achieved using an ultraviolet (UV) detector, as the carbamate functional group exhibits absorbance in the low UV region, typically around 220 nm. sepscience.com

HPLC-Mass Spectrometry (HPLC-MS) represents a significant advancement, coupling the powerful separation capabilities of HPLC with the sensitive and specific detection provided by mass spectrometry. This hyphenated technique is particularly valuable for the unambiguous identification of prop-2-en-1-yl N-carbonylcarbamate, especially in complex matrices, and for the characterization of trace-level impurities.

Following separation by HPLC, the eluent is directed into the mass spectrometer's ion source. For carbamate compounds, electrospray ionization (ESI) is a commonly utilized soft ionization technique that generates intact molecular ions, typically protonated molecules [M+H]⁺ in positive ion mode. researchgate.net

The mass analyzer, such as a quadrupole or an ion trap, separates the ions based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) provides even greater specificity. chrom-china.comhpst.cz In this mode, the molecular ion of prop-2-en-1-yl N-carbonylcarbamate is selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The monitoring of these specific parent-to-daughter ion transitions, known as multiple reaction monitoring (MRM), offers exceptional sensitivity and selectivity for quantification. nih.gov

The table below outlines a hypothetical, yet representative, set of HPLC and HPLC-MS parameters for the analysis of prop-2-en-1-yl N-carbonylcarbamate, based on established methods for analogous carbamate compounds. sielc.comchrom-china.comnih.govresearchgate.net

ParameterHPLCHPLC-MS
Column Reversed-phase C18, 4.6 x 150 mm, 3.5 µmReversed-phase C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile with 0.1% Formic Acid
Gradient 20% B to 95% B over 15 minutes10% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min0.3 mL/min
Column Temp. 30 °C35 °C
Detection UV at 220 nmESI in Positive Ion Mode
Ionization N/AElectrospray Ionization (ESI)
MS Mode N/AMS/MS (MRM)
Parent Ion (m/z) N/A[M+H]⁺
Fragment Ions N/ATo be determined from fragmentation studies

This table presents typical starting conditions for method development and may require optimization.

X-ray Crystallography for Definitive Solid-State Structural Determination

While HPLC and MS provide valuable information about the identity and purity of a compound in solution, X-ray crystallography stands as the gold standard for the unambiguous determination of its three-dimensional structure in the solid state. This powerful analytical technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule, as well as details about its packing in the crystal lattice.

The process begins with the growth of a high-quality single crystal of prop-2-en-1-yl N-carbonylcarbamate, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities.

By systematically rotating the crystal and collecting thousands of these diffraction spots, a complete dataset is generated. The data is then processed using complex mathematical algorithms (Fourier transforms) to generate an electron density map of the repeating unit within the crystal, known as the unit cell. From this map, the positions of the individual atoms can be determined, and a detailed molecular structure can be built and refined.

For prop-2-en-1-yl N-carbonylcarbamate, X-ray crystallography would definitively confirm the connectivity of the atoms, establishing the presence of the allyl group (prop-2-en-1-yl) and the N-carbonylcarbamate functionality. It would also reveal the planarity of the carbamate groups and the torsional angles associated with the rotatable bonds in the molecule.

As of the latest literature review, a specific crystal structure for prop-2-en-1-yl N-carbonylcarbamate does not appear to be publicly available. However, if a structure were to be determined, the resulting crystallographic data would be deposited in a public database and would typically include the parameters listed in the table below.

Crystallographic ParameterDescription
Chemical Formula C₅H₇NO₃
Formula Weight 129.11 g/mol
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c, Pca2₁
Unit Cell Dimensions a, b, c (Å) and α, β, γ (°)
Volume (V) ų
Z (Molecules per unit cell) Integer value (e.g., 4)
Calculated Density (ρ) g/cm³
R-factor A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

The insights gained from an X-ray crystal structure are invaluable, not only for absolute structural proof but also for understanding intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties.

Challenges and Future Research Directions

Development of Sustainable and Green Synthetic Routes

A primary challenge in modern chemistry is the development of manufacturing processes that are environmentally benign. For carbamates, this involves moving away from hazardous reagents and embracing greener alternatives.

Conventional methods for synthesizing carbamates often involve the use of isocyanates with the corresponding alcohol or trans-carbamoylation reactions. researchgate.net However, future research is geared towards more sustainable pathways. One promising avenue is the utilization of carbon dioxide (CO2) as a C1 building block. researchgate.net CO2 is an abundant, non-toxic, and renewable carbon source, and its incorporation into chemical synthesis is a key goal of green chemistry. researchgate.net Research has demonstrated the feasibility of synthesizing chiral allyl carbamates from allyl chlorides, amines, and CO2, in a process where the CO2 can be recycled. researchgate.net

Another green approach involves the Hofmann rearrangement of aromatic amides using an environmentally friendly oxidation process with reagents like oxone and potassium chloride. nih.govnih.gov While demonstrated for N-aryl carbamates, adapting such single-step, green oxidation methods for allyl carbamate (B1207046) presents a significant research opportunity. nih.govnih.gov The development of chemoenzymatic routes, which use enzymes to catalyze key steps, also represents a powerful strategy for sustainable synthesis, as demonstrated by the kilogram-scale production of a related allyl carbamate derivative using a lipase-catalyzed desymmetrization as the key step. acs.org The biodegradability of allyl carbamate itself further enhances its profile as an environmentally friendly compound compared to other synthetic alternatives. solubilityofthings.com

Discovery of Novel Reactivities and Transformation Pathways

The exploration of new chemical reactions involving prop-2-en-1-yl N-carbonylcarbamate is a fertile ground for discovery. The carbamate functional group is known to increase the acidity of the alpha-carbon, stabilizing carbanions and enabling a wide range of functionalization reactions. ukzn.ac.za This property has been exploited in the functionalization of benzylic systems and could be further explored for the allyl group in prop-2-en-1-yl N-carbonylcarbamate. ukzn.ac.za

Recent studies have uncovered divergent reactivity patterns. For instance, in Rhodium(III)-catalyzed reactions with sulfoxonium ylides, allyl carbamates can participate in a domino C-H activation and (4+1) annulation, acting as a C1-synthon to form C3-substituted indanone derivatives. rsc.org This is a rare and interesting transformation that diverges from the (4+2) annulation observed with allyl carbonates. rsc.org

Further research into palladium-catalyzed reactions also holds promise. elsevierpure.com These reactions can lead to the allylation of carbonucleophiles, and the selectivity between C-allylation and N-allylation can be controlled by the structure of the amine used in the reaction. elsevierpure.com Additionally, the carbamoyl (B1232498) group has been shown to have migrational ability in certain cyclization reactions, a phenomenon that warrants deeper investigation to understand its mechanism and synthetic utility. ukzn.ac.za

Rational Design of Catalyst Systems for Enhanced Selectivity

Achieving high selectivity—whether chemo-, regio-, diastereo-, or enantio-selectivity—is a central goal in organic synthesis. The rational design of catalyst systems is crucial for controlling the outcomes of reactions involving prop-2-en-1-yl N-carbonylcarbamate.

A significant area of research is the development of catalysts for the enantioselective synthesis of chiral allyl carbamates. Iridium-based catalyst systems, particularly those using phosphoramidite (B1245037) ligands, have been successfully employed for the enantioselective transformation of allyl carbonates into branched allyl carbamates. researchgate.netnih.gov Computational studies of these iridium-catalyzed reactions provide essential insights into the reaction mechanism, revealing that the rate-determining step can differ for the formation of (R)- and (S)-isomers, which is critical for catalyst optimization. nih.gov

The table below summarizes key findings in the catalytic synthesis of allyl carbamates, highlighting the catalyst, substrates, and the type of selectivity achieved.

Catalyst SystemSubstratesKey Transformation/SelectivityResearch Finding
Iridium Complex / K3PO4Allyl Carbonates, Amines, CO2Enantioselective formation of branched allyl carbamatesAchieved fair to excellent yields with up to 98:2 regioselectivity and 93% enantiomeric excess (ee). Demonstrates recycling of CO2. researchgate.net
Palladium(0) / AminesAllyl Carbamates, CarbonucleophilesSelective C-allylation vs. N-allylationThe structure of the amine (e.g., bulky secondary amines) is crucial for directing the reaction towards C-allylation of the carbonucleophile. elsevierpure.com
Rhodium(III)Sulfoxonium Ylide, Allyl CarbamateDomino C-H activation and (4+1) annulationDemonstrates novel reactivity where the allyl carbamate acts as a C1-synthon, leading to C3-substituted indanones. rsc.org
Cationic Indium CatalystsPropargyl AlcoholsDehydrative Carbon-Carbon Bond FormationWhile not directly synthesizing carbamates, this showcases advances in using novel catalysts for reactions involving allylic/propargylic systems, which could be adapted. researchgate.net

Future work will focus on creating new catalysts, including organocatalysts and those based on more abundant and less toxic metals, to further improve the efficiency, selectivity, and substrate scope of these important transformations. researchgate.netnih.gov

Exploration of Emerging Applications in Advanced Materials Science

The unique chemical properties of prop-2-en-1-yl N-carbonylcarbamate make it an attractive monomer and functionalizing agent in materials science. The reactive allyl group is particularly suited for polymerization and post-modification reactions, such as thiol-ene "click" chemistry. researchgate.netmdpi.com

A significant emerging application is in the development of advanced biomaterials. Allyl-functionalized polysaccharides, created by reacting cellulose (B213188) phenylcarbonates with allylamine (B125299) to form cellulose allylcarbamate, can be used to create hydrogels for 3D printing and other biomedical applications. researchgate.net These materials leverage the reactive double bonds of the allyl group for crosslinking. researchgate.net Polymers with allyl terminations are a distinct class that allows for the introduction of diverse functionalities, making them useful for drug delivery and tissue engineering. mdpi.com

The compound is also a building block for polyurethanes, which are materials used to manufacture durable and flexible products like elastomers and foams. solubilityofthings.com The table below details some of the emerging applications.

Material TypeRole of prop-2-en-1-yl N-carbonylcarbamateResulting Property/Application
Functionalized PolysaccharidesProvides reactive allyl groups via formation of cellulose allylcarbamateEnables crosslinking via thiol-ene chemistry for creating 3D printable and responsive hydrogels. researchgate.net
Allyl-Terminated PolymersServes as a monomer or precursor containing a reactive double bondAllows for post-synthesis modification to create functional polymers for drug delivery and tissue engineering. mdpi.com
PolyurethanesUsed as an intermediate in the production of polyurethanesContributes to the synthesis of flexible and durable materials like foams and elastomers. solubilityofthings.com

Future research will likely focus on creating novel copolymers and composites, exploring the full potential of the allyl functionality to design materials with tailored properties such as stimuli-responsiveness, enhanced stability, and specific biological activities. researchgate.netmdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of the synthesis and applications of prop-2-en-1-yl N-carbonylcarbamate, modern high-throughput technologies are essential. Integrating its chemistry with flow synthesis and automated platforms represents a significant future direction.

Automated synthesis platforms combine software and robotics to perform chemical reactions with increased speed and efficiency while minimizing human error. sigmaaldrich.comwikipedia.org These systems can manage complex workflows, including reaction setup, execution under various conditions (e.g., pressure, temperature), work-up, purification, and analysis. chemspeed.com Platforms like the Synple automated synthesizer or the ChemASAP materials acceleration platform are designed for high-throughput experimentation, enabling the rapid screening of reaction conditions and the synthesis of compound libraries. sigmaaldrich.comkit.edu

Applying these automated systems to the chemistry of prop-2-en-1-yl N-carbonylcarbamate could dramatically accelerate research in the areas previously discussed:

Sustainable Synthesis: Rapidly screen different catalysts, solvents, and reaction conditions to optimize green synthetic routes. nih.govchemspeed.com

Reactivity Discovery: Systematically explore reactions with a wide array of substrates and reagents to uncover novel transformation pathways. wikipedia.org

Catalyst Design: Facilitate high-throughput screening of ligand libraries for metal catalysts to enhance selectivity. chemspeed.com

Materials Science: Automate the parallel synthesis of polymer libraries to quickly investigate structure-property relationships for new materials. mdpi.comwikipedia.org

Flow chemistry, where reactions are performed in continuous-flowing streams rather than in batches, offers further advantages such as enhanced safety, better heat and mass transfer, and easier scalability. The integration of automated synthesis modules with flow reactors and in-line analytical tools can create powerful, self-driving laboratories for chemical exploration. chemrxiv.org Adopting these technologies will be key to rapidly advancing our understanding and application of prop-2-en-1-yl N-carbonylcarbamate.

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